molecular formula C14H20O3 B11715941 2-[(Benzyloxy)methyl]-4-methylpentanoic acid

2-[(Benzyloxy)methyl]-4-methylpentanoic acid

Cat. No.: B11715941
M. Wt: 236.31 g/mol
InChI Key: QLSBJDHEYAHBKC-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-4-methylpentanoic acid (CAS: 1871865-32-5) is a branched-chain carboxylic acid derivative with a benzyloxymethyl substituent at the C2 position and a methyl group at C2. Its molecular formula is C₁₄H₂₀O₃, and it has a molecular weight of 236.31 g/mol .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

4-methyl-2-(phenylmethoxymethyl)pentanoic acid

InChI

InChI=1S/C14H20O3/c1-11(2)8-13(14(15)16)10-17-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,16)

InChI Key

QLSBJDHEYAHBKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(COCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol or toluene.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

2-[(Benzyloxy)methyl]-4-methylpentanoic acid finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications References
2-[(Benzyloxy)methyl]-4-methylpentanoic acid 1871865-32-5 C₁₄H₂₀O₃ 236.31 Benzyloxymethyl at C2 Synthetic intermediate, lipophilic
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid 65635-85-0 C₁₅H₂₁NO₄ 279.33 Cbz-methylamino at C2 Peptide synthesis
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid Not provided C₂₁H₃₈O₅ 370.52 Laurate/isobutyrate esters Antibacterial (Gram-positive bacteria)
2-[(1,1-Dioxo-1λ⁶-thiolan-3-yl)amino]-4-methylpentanoic acid 901418-29-9 C₉H₁₅NO₄S 266.24 Sulfonamide-thiolane at C2 High purity (95%), enzyme interaction
4-Methylpentanoic acid Not provided C₆H₁₂O₂ 116.16 Methyl at C4 Natural product, reference compound

Key Findings and Implications

  • Substituent Impact : The benzyloxymethyl group in the main compound enhances lipophilicity, making it suitable for membrane penetration or as a hydrophobic synthon. In contrast, carbamate (Cbz) or sulfonamide groups increase polarity and target engagement .
  • Synthetic Utility: Derivatives like (R)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid are critical in peptide synthesis, highlighting the versatility of 4-methylpentanoic acid scaffolds in protecting-group strategies .

Biological Activity

2-[(Benzyloxy)methyl]-4-methylpentanoic acid, also known as benzyloxy-4-methylpentanoic acid, is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H21NO4
  • CAS Number : 132606-01-0
  • Molecular Weight : 279.34 g/mol
  • Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to influence metabolic pathways and may exhibit anti-inflammatory and analgesic properties.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme critical in the de novo synthesis of pyrimidines, which are essential for nucleic acid synthesis .

Biological Activity

The biological activities associated with this compound include:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by modulating cytokine production.
  • Analgesic Properties : There is evidence indicating that it may provide pain relief through central nervous system pathways.
  • Antimicrobial Activity : Some studies have reported its efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Inhibition of Dihydroorotate Dehydrogenase :
    • Objective : To evaluate the inhibitory effect on pyrimidine synthesis.
    • Findings : The compound demonstrated significant inhibition with an IC50 value indicating effective concentration levels for therapeutic use .
  • Anti-inflammatory Study :
    • Objective : To assess the impact on cytokine levels in vitro.
    • Findings : The compound reduced TNF-alpha and IL-6 levels in cultured macrophages, suggesting a mechanism for its anti-inflammatory properties.
  • Analgesic Activity Assessment :
    • Objective : To determine pain relief efficacy in animal models.
    • Findings : The compound exhibited dose-dependent analgesic effects comparable to standard analgesics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Ethyl-4-nitro-benzoic acidStructureAntimicrobial, anti-inflammatory
4-Methylpentanoic acidStructureLimited biological activity
Benzyloxycarbonyl amino acidsStructurePotential for drug development

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